RARγ Selectivity: 16-Fold to 65-Fold Higher Affinity Over RARα and RARβ
Trifarotene demonstrates exclusive and potent RARγ selectivity, a property not shared by adapalene or tazarotene which both act as dual RARβ/γ agonists. In receptor transactivation assays, trifarotene exhibits approximately 65-fold higher selectivity for RARγ over RARα and approximately 16-fold higher selectivity over RARβ [1]. The absolute EC50 values are 7.7 nM for RARγ, compared to 500 nM for RARα and 125 nM for RARβ [1]. This exclusive RARγ targeting distinguishes trifarotene from tazarotene (RARβ/γ agonist) and adapalene (RARβ/γ agonist), with implications for tissue-specific activity in the epidermis where RARγ is the predominant isotype [2].
| Evidence Dimension | RAR receptor transactivation potency (EC50) |
|---|---|
| Target Compound Data | RARγ: EC50 = 7.7 nM |
| Comparator Or Baseline | Trifarotene on RARα: EC50 = 500 nM; RARβ: EC50 = 125 nM. Adapalene and tazarotene: dual RARβ/γ agonists (no exclusive RARγ selectivity) |
| Quantified Difference | ~65-fold selectivity over RARα; ~16-fold selectivity over RARβ |
| Conditions | In vitro receptor transactivation assays using recombinant human RARα, RARβ, and RARγ |
Why This Matters
Exclusive RARγ selectivity, absent in adapalene and tazarotene, enables skin-targeted retinoid activity with reduced engagement of non-cutaneous RAR isoforms, a differentiating factor for procurement when tissue-specific pharmacology is required.
- [1] Aubert J, Piwnica D, Bertino B, et al. Nonclinical and human pharmacology of the potent and selective topical retinoic acid receptor-γ agonist trifarotene. Br J Dermatol. 2018;179(2):442-456. View Source
- [2] Rusu A, Tanase C, Pascu GA, Todoran N. Trifarotene: A New Fourth-Generation Retinoid for Acne Vulgaris. Acta Medica Marisiensis. 2020;66(4):139-143. View Source
